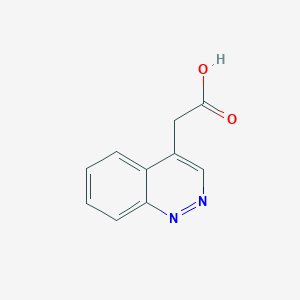
2-(Cinnolin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cinnolin-4-yl)acetic acid is a heterocyclic compound that contains a cinnoline ring system. The cinnoline nucleus is a bicyclic structure with two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cinnolin-4-yl)acetic acid typically involves the cyclization of aryl hydrazonomalononitriles. One common method is the Gewald procedure, which involves the treatment of malononitrile with diazonium salts of corresponding aniline derivatives. The cyclization is facilitated by the presence of a Lewis acid such as aluminum chloride in a nonpolar aromatic solvent like benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving solvent-free conditions or the use of environmentally benign reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cinnolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include substituted cinnoline derivatives, which can exhibit a range of biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of bioactive molecules with antibacterial, antifungal, and antiviral properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cinnolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the cinnoline ring .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: Similar in structure but contains a nitrogen atom at a different position.
Isoquinoline: Another isosteric relative with a different nitrogen atom arrangement.
Phthalazine: Isomeric with cinnoline but with different chemical properties.
Uniqueness
2-(Cinnolin-4-yl)acetic acid is unique due to its specific arrangement of nitrogen atoms in the cinnoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-cinnolin-4-ylacetic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,13,14) |
Clave InChI |
YNDZKJVVAQJYIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)
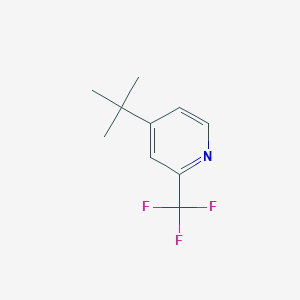

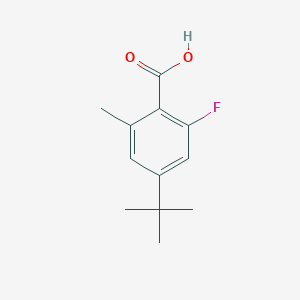
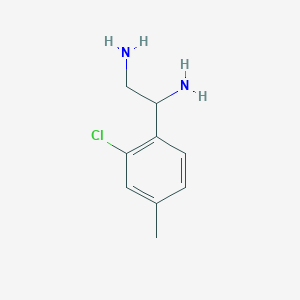
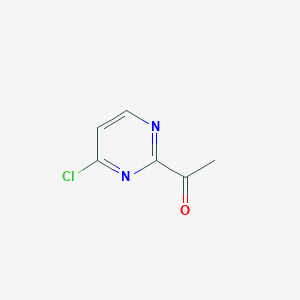
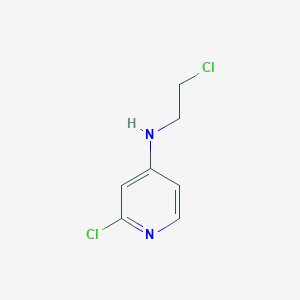
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
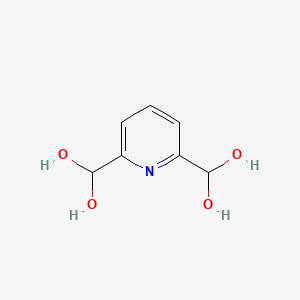
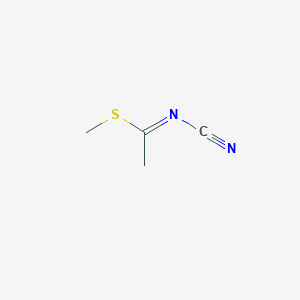
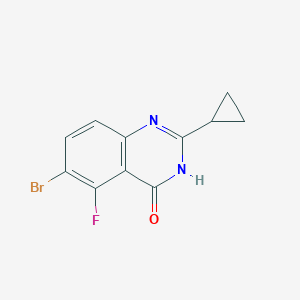
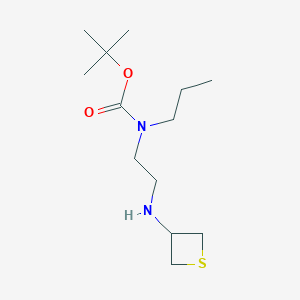
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
